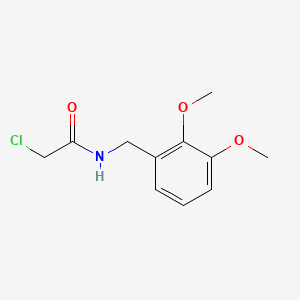

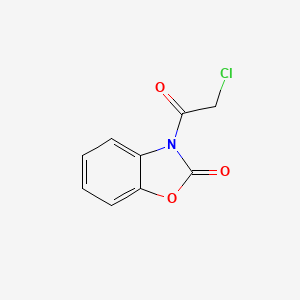

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of chloroacetyl chloride . Chloroacetyl chloride is a chlorinated acyl chloride and is a bifunctional compound, making it a useful building block chemical .

Synthesis Analysis

While specific synthesis methods for “3-(2-Chloro-acetyl)-3H-benzooxazol-2-one” were not found, chloroacetyl chloride, a related compound, is used as an intermediate in the production of various compounds including herbicides and other chemical intermediates . It can react with amines and alcohols to form esters and amides .Molecular Structure Analysis

The molecular structure of chloroacetyl chloride, a related compound, is available in the NIST Chemistry WebBook . The molecular formula is C2H2Cl2O and the molecular weight is 112.943 .Chemical Reactions Analysis

Chloroacetyl chloride reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases (including amines) . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis

Chloroacetyl chloride is a colorless to light yellow liquid. It has a molecular weight of 112.943 and reacts with water .科学的研究の応用

Antimicrobial Agent Development

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of various derivatives that can be tested against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is often evaluated using methods like the turbidimetric method to determine the efficacy of these compounds .

Anticancer Activity

The derivatives of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one have also been explored for their anticancer properties. For instance, they have been assessed against human breast adenocarcinoma cancer cell lines (MCF7) using assays like the Sulforhodamine B (SRB) assay. The goal is to identify compounds with potential antiproliferative effects that could lead to the development of new cancer treatments .

Molecular Docking Studies

Molecular docking studies are crucial in understanding how these compounds interact with biological targets. 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one derivatives can be docked against various protein receptors to predict binding modes and affinities. This computational approach helps in rational drug design by identifying promising lead compounds for further development .

Synthetic Intermediate for Herbicides

The compound serves as an intermediate in the synthesis of herbicides, particularly in the chloroacetanilide family. These include widely used herbicides like metolachlor, acetochlor, alachlor, and butachlor. The production of these herbicides is significant, with an estimated usage of 100 million pounds annually .

Chemical Intermediate for Pharmaceuticals

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one: is used to produce chemical intermediates like phenacyl chloride, which is further utilized in the synthesis of pharmaceuticals. For example, it’s involved in the production of lidocaine, a common local anesthetic, and venlafaxine, an antidepressant .

Research in Chemical Reactions and Properties

The compound’s reactivity and properties make it a subject of interest in chemical research. Studies often focus on its reactions with other chemicals, its phase change data, and its thermochemical data. This research contributes to a deeper understanding of its behavior and potential applications in various fields .

Safety And Hazards

将来の方向性

特性

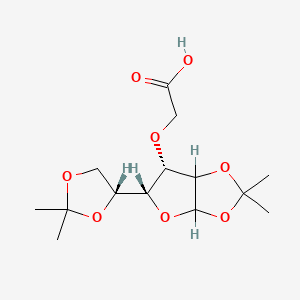

IUPAC Name |

3-(2-chloroacetyl)-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFNPIFZSMPCOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389264 |

Source

|

| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

CAS RN |

95923-44-7 |

Source

|

| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)